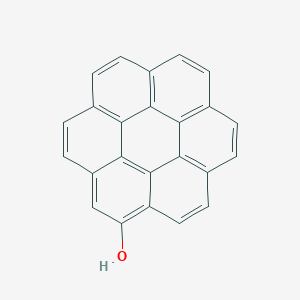![molecular formula C11H8BrN5O2 B15214421 N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide CAS No. 113001-91-5](/img/structure/B15214421.png)
N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a valuable scaffold in medicinal chemistry research.
Méthodes De Préparation
The synthesis of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure.
Analyse Des Réactions Chimiques
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide has several scientific research applications :
Chemistry: It serves as a valuable scaffold for the synthesis of new bioactive molecules.
Biology: The compound’s diverse biological activities make it a potential candidate for studying various biological processes and pathways.
Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is being explored for potential therapeutic applications.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide involves its interaction with various molecular targets and pathways . The compound’s pyrrolopyrazine scaffold allows it to bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of key biological processes, such as cell proliferation, inflammation, and microbial growth.
Comparaison Avec Des Composés Similaires
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These derivatives show more activity on kinase inhibition.
The uniqueness of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
113001-91-5 |
|---|---|
Formule moléculaire |
C11H8BrN5O2 |
Poids moléculaire |
322.12 g/mol |
Nom IUPAC |
N-(7-bromo-1-oxo-2H-pyrrolo[1,2-f]pteridin-3-yl)acetamide |
InChI |
InChI=1S/C11H8BrN5O2/c1-5(18)14-11-15-9-8(10(19)16-11)17-3-2-6(12)7(17)4-13-9/h2-4H,1H3,(H2,14,15,16,18,19) |
Clé InChI |
IWOYHVCJJCHQOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=O)N1)N3C=CC(=C3C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


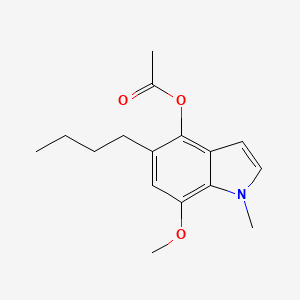
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
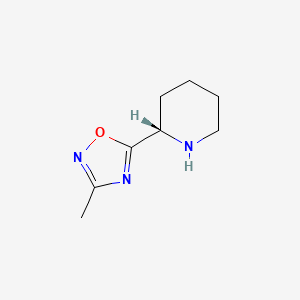
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)
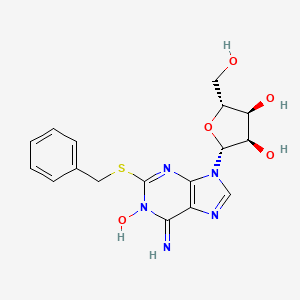
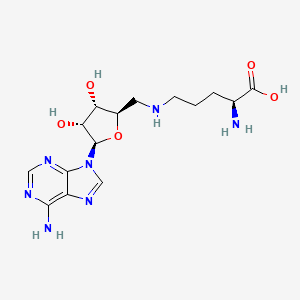
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
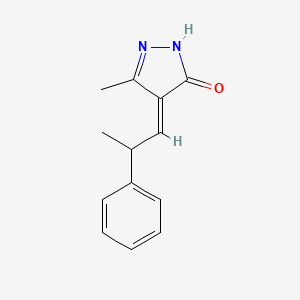
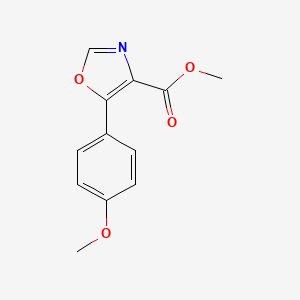

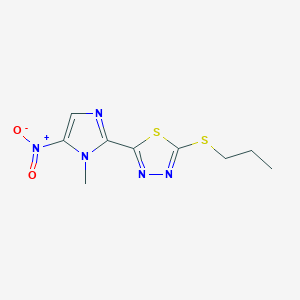
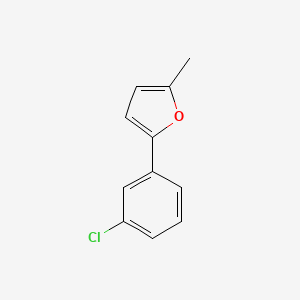
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
